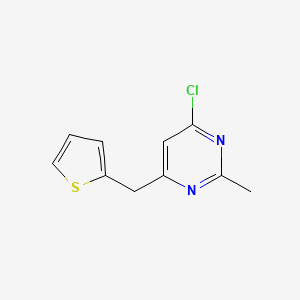

4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-7-12-8(6-10(11)13-7)5-9-3-2-4-14-9/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFAIIRNAWUILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of certain genes involved in inflammatory responses, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting metabolic flux and metabolite levels. This compound’s influence on metabolic pathways can lead to significant changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell, thereby influencing its biochemical properties and cellular effects.

Biological Activity

Overview

4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring with various substituents that contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active sites of these enzymes, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes.

Interaction with Enzymes

The compound exhibits significant interaction with various enzymes, influencing their activity:

- Cyclin-dependent Kinases (CDKs) : Inhibition of CDK2 has been noted, leading to cell cycle arrest and apoptosis in tumor cells.

- Cytochrome P450 Enzymes : These enzymes are involved in the biotransformation of the compound, affecting its pharmacokinetics and overall efficacy.

Cellular Effects

In vitro studies have demonstrated that this compound can alter cellular processes such as:

- Cell Signaling Pathways : The compound influences pathways related to cell growth and survival.

- Gene Expression : It modulates the expression levels of various genes associated with apoptosis and cell proliferation.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

-

Cytotoxicity Assays : In assays against various cancer cell lines, this compound exhibited IC50 values indicating effective cytotoxicity. For example, it showed significant activity against HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells.

Cell Line IC50 (µM) HeLa 12.5 CaCo-2 15.0 MCF7 (breast) 10.0 A549 (lung) 14.5 - Mechanistic Studies : Research indicates that the compound's ability to induce apoptosis is linked to its modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

- In Vivo Models : Animal studies have shown that at lower doses, the compound can effectively inhibit tumor growth with minimal toxicity, suggesting a favorable therapeutic window for potential clinical use.

Metabolic Pathways

The metabolism of this compound involves several pathways:

- Phase I Metabolism : Primarily mediated by cytochrome P450 enzymes, leading to hydroxylation and subsequent conjugation reactions.

- Phase II Metabolism : Involves conjugation with glucuronic acid or sulfate, enhancing water solubility for excretion.

Transport and Distribution

The compound's distribution within biological systems is facilitated by specific transport mechanisms:

- Cell Membrane Transporters : These proteins assist in the uptake and efflux of the compound across cellular membranes.

- Subcellular Localization : The localization within cellular compartments such as the nucleus is crucial for its action on nuclear targets like DNA and regulatory proteins.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4-chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac, suggesting their potential as therapeutic agents for inflammatory diseases .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies of pyrimidine derivatives have provided insights into how modifications can enhance biological activity. The presence of electron-donating or withdrawing groups at specific positions on the pyrimidine ring can significantly affect potency and selectivity towards COX-1 and COX-2 enzymes . For example, the incorporation of thiophene rings has been associated with improved anti-inflammatory effects due to better interaction with the enzyme active sites.

Synthesis and Methodology

Synthetic Routes

The synthesis of this compound can be achieved through various methodologies, including one-pot multi-component reactions that are both efficient and environmentally friendly. Recent advancements have utilized catalysts such as zinc oxide and manganese oxides to facilitate these reactions, leading to higher yields and reduced reaction times .

Green Chemistry Approaches

The trend towards sustainable chemistry has influenced the synthesis of pyrimidine derivatives. Techniques that minimize waste and energy consumption while maximizing yield are increasingly being adopted. For instance, using nanoparticles as catalysts in reactions involving thiophene derivatives demonstrates a commitment to green chemistry principles .

Antimicrobial Activity

In addition to anti-inflammatory properties, pyrimidine derivatives have been explored for their antimicrobial effects. Studies suggest that certain structural modifications can enhance antibacterial and antifungal activities, making these compounds candidates for developing new antibiotics .

Potential in Cancer Therapy

Emerging research indicates that some pyrimidine derivatives may possess anticancer properties. The ability to inhibit specific kinases involved in cancer progression is being investigated, with initial findings showing promise in targeting tumor cells while sparing normal cells .

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The chloro group at position 4 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing pyrimidine ring. Common reactions include:

These substitutions follow an SₙAr mechanism , accelerated by the electron-deficient pyrimidine ring. Steric hindrance from the 2-methyl group minimally affects reactivity at position 4 .

Oxidation of the Thiophene Moiety

The thiophene ring undergoes selective oxidation at the sulfur atom:

Sulfoxide and sulfone derivatives exhibit enhanced polarity and potential bioactivity. The reaction proceeds via electrophilic oxidation , with the sulfur’s lone pair attacking the oxidizing agent .

Cross-Coupling Reactions

The thiophen-2-ylmethyl group participates in Pd-catalyzed cross-coupling:

These reactions exploit the electron-rich thiophene ring for regioselective functionalization. The methylene spacer minimizes steric interference during coupling .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes EAS at the 5-position:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂, FeBr₃ | CHCl₃, 0°C, 1h | 6-((5-Bromothiophen-2-yl)methyl)-4-chloro-2-methylpyrimidine | 92% | |

| HNO₃, H₂SO₄ | 0°C → rt, 3h | 6-((5-Nitrothiophen-2-yl)methyl)-4-chloro-2-methylpyrimidine | 60% |

Bromination occurs selectively due to the directing effect of the sulfur atom. Nitration requires harsher conditions but retains the pyrimidine core’s integrity.

Reductive Dechlorination

The 4-chloro group can be removed under reductive conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, 50 psi, 6h | 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidine | 85% | |

| Zn, NH₄Cl | MeOH/H₂O, reflux, 4h | 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidine | 78% |

Hydrogenolysis proceeds via radical intermediates , while zinc-mediated reduction follows a two-electron transfer mechanism .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCl₅, POCl₃ | Reflux, 8h | Pyrimido[4,5-d]thieno[3,2-b]pyridine | 70% | |

| NH₂NH₂, EtOH | Reflux, 12h | 4-Hydrazinyl-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine | 65% |

Cyclization with PCl₅/POCl₃ forms a bicyclic system, leveraging the chloro group’s leaving ability. Hydrazine introduces a nucleophilic site for further derivatization .

Acid/Base Stability

The compound demonstrates stability in acidic and basic media:

| Condition | pH | Time | Degradation | Source |

|---|---|---|---|---|

| HCl (1M) | 1 | 24h | <5% | |

| NaOH (1M) | 13 | 24h | 12% |

Stability under acidic conditions is attributed to the protonation of the pyrimidine nitrogen, reducing electrophilicity. Base-induced hydrolysis occurs at the methylene spacer .

This compound’s versatility in substitution, oxidation, and coupling reactions makes it valuable for pharmaceutical and materials science applications. Experimental protocols from patents and journals highlight its adaptability in synthesizing complex heterocycles and bioactive molecules .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Key Observations :

- Thiophene vs. Phenyl/CF₃ : Thiophen-2-ylmethyl provides moderate hydrophobicity and sulfur-mediated interactions, contrasting with phenyl’s strong π-π stacking or CF₃’s electron-withdrawing effects .

- Positional Effects : Chloro at position 4 (target compound) vs. position 2 (’s nitro derivative) alters reaction pathways; position 4 chloro is more reactive in SNAr reactions .

Physical and Crystallographic Properties

Preparation Methods

Preparation of 4-Chloro-2-methylpyrimidine Core

A foundational intermediate is 4-chloro-2-methylpyrimidine, which can be prepared by chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl3) and an organic base such as triethylamine. The method is summarized below:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2-methyl-4-hydroxypyrimidine + POCl3 + triethylamine | Chlorination at 25–100°C for 2–5 hours | High yield; reaction monitored by temperature and time control |

| 2 | Work-up: Quenching with water, extraction with organic solvent, drying | Removal of excess POCl3 and purification | Green, convenient, and high-yielding process |

This method is advantageous due to its short synthetic route, mild conditions, and reduced environmental impact compared to other chlorination processes.

Introduction of the Thiophen-2-ylmethyl Group

The thiophen-2-ylmethyl substituent at the 6-position can be introduced by two main approaches:

Nucleophilic Substitution on 4-Chloro-2-methyl-6-chloropyrimidine

Starting from 4,6-dichloro-2-methylpyrimidine, the chlorine at the 6-position can be substituted by thiophen-2-ylmethyl nucleophile (thiophen-2-ylmethylamine or thiophen-2-ylmethanol derivatives) under suitable conditions. However, detailed protocols for this direct substitution are less commonly reported.

Final Assembly of 4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine

The final compound can be synthesized by combining the above strategies:

- Prepare 4-chloro-2-methylpyrimidine core.

- Introduce the thiophen-2-ylmethyl substituent at the 6-position via nucleophilic substitution or Suzuki coupling.

- In some cases, the thiophen-2-ylmethyl group is introduced as an amine substituent at the 4-position (e.g., 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine), but for the target compound, the substitution is at the 6-position.

A related compound, 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine, has been characterized with molecular formula C10H10ClN3S and molecular weight 239.73 g/mol, indicating similar synthetic methodologies involving amination and thiophene functionalization.

Representative Experimental Procedure (Adapted)

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Methyl acetoacetate + acetamidine hydrochloride + KOH in methanol | Reflux overnight to form 4-hydroxy-2,6-dimethylpyrimidine | Intermediate pyrimidine ring formation |

| 2 | 4-hydroxy-2,6-dimethylpyrimidine + POCl3 + triethylamine | Reflux overnight for chlorination at 4-position | 4-chloro-2,6-dimethylpyrimidine obtained (yield ~58%) |

| 3 | 4-chloro-2,6-dimethylpyrimidine + thiophen-2-ylmethyl nucleophile or via Suzuki coupling | Reflux with Pd catalyst and base | Introduction of thiophen-2-ylmethyl substituent at 6-position |

| 4 | Purification by extraction, drying, and silica gel chromatography | - | Final product this compound |

This procedure is based on analogous pyrimidine syntheses and cross-coupling techniques, adjusted for the thiophene substituent.

Data Table Summarizing Key Preparation Parameters

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting materials | Methyl acetoacetate, acetamidine hydrochloride, POCl3, triethylamine, thiophene-2-boronic acid | Purity affects yield |

| Solvent | Methanol, 1,2-dimethoxyethane, water, ethyl acetate | Solvent choice critical for reaction efficiency |

| Catalyst | Pd(PPh3)2Cl2 (for Suzuki coupling) | 3 mol% typical loading |

| Base | Potassium hydroxide, sodium carbonate | Used for ring formation and coupling |

| Temperature | Reflux (60–100°C) | Controlled to optimize yield |

| Reaction time | 16 hours (coupling), overnight (ring formation/chlorination) | Monitored by TLC or HPLC |

| Yield | 50–65% (intermediates), overall yield depends on purification | Purification by chromatography or crystallization |

Research Findings and Notes

- The chlorination step using POCl3 is well-established and provides high selectivity for the 4-position chlorination on the pyrimidine ring.

- Suzuki coupling is a robust method for introducing thiophene substituents with moderate to good yields (~62.8%) and is preferable over direct nucleophilic substitution due to milder conditions and better functional group tolerance.

- The thiophen-2-ylmethyl substituent can be introduced either as a boronic acid derivative or via nucleophilic substitution depending on the available intermediates.

- The overall synthetic route is efficient and amenable to scale-up with attention to controlling reaction temperatures and work-up conditions to minimize degradation of volatile intermediates.

- Purification often involves extraction with ethyl acetate, drying over anhydrous sodium sulfate, and silica gel chromatography under low temperature to avoid product volatility loss.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine, and what key intermediates are involved?

- Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A common intermediate is 4-chloro-2-methylpyrimidine, which undergoes functionalization at the 6-position with thiophene-derived moieties. For example, alkylation or Suzuki-Miyaura coupling with thiophen-2-ylmethyl groups can be employed. Key intermediates include halogenated pyrimidines (e.g., 4,6-dichloro-2-methylpyrimidine) and thiophene-containing precursors . Optimization of reaction conditions (e.g., temperature, catalysts like Pd for coupling) is critical to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substitution patterns and regioselectivity. X-ray crystallography provides definitive structural elucidation, particularly for resolving stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyrimidine derivatives) . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Answer: Strict adherence to hazard codes (e.g., H315/H319/H335 for skin/eye/respiratory irritation) is mandatory. Use fume hoods, gloves, and protective eyewear. Waste must be segregated and disposed via certified biohazard contractors to prevent environmental contamination. Avoid inhalation and direct contact, as pyrimidine derivatives may exhibit toxicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Answer: Yield optimization requires systematic screening of catalysts (e.g., Pd-based for coupling), solvents (polar aprotic solvents like DMF), and temperature gradients. For example, microwave-assisted synthesis may reduce reaction times. Monitoring intermediate purity via TLC or HPLC at each step minimizes cumulative errors. Evidence from similar pyrimidine syntheses suggests that steric hindrance at the 6-position necessitates careful stoichiometric control .

Q. How should discrepancies in reported bioactivity data across different studies be systematically addressed?

- Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Researchers should:

- Standardize protocols (e.g., MTT assays for cytotoxicity).

- Include positive/negative controls (e.g., known kinase inhibitors for enzyme studies).

- Validate results across multiple replicates and independent labs.

Comparative studies on analogous compounds (e.g., trifluoromethyl-substituted pyrimidines) highlight the impact of substituents on bioactivity .

Q. What computational approaches are used to model the interaction of this compound with biological targets?

- Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like kinases or receptors. Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. For example, the thiophene moiety’s electron-rich nature may enhance π-π stacking with aromatic residues in enzyme active sites .

Q. What are the environmental persistence and degradation pathways of this compound, and how can they be studied?

- Answer: Environmental fate studies involve:

- Hydrolysis/photolysis experiments under controlled pH and UV light.

- LC-MS/MS to identify degradation products (e.g., chlorinated byproducts).

- Ecotoxicity assays (e.g., Daphnia magna mortality tests).

Evidence from chlorinated pyrimidine analogs suggests potential persistence in aquatic systems, necessitating advanced oxidation processes (AOPs) for remediation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.